

Tolfenpyrad: A Comprehensive Evaluation of Genotoxicity and Carcinogenicity

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Compound of Interest

Compound Name: Tolfenpyrad

Cat. No.: B1681338

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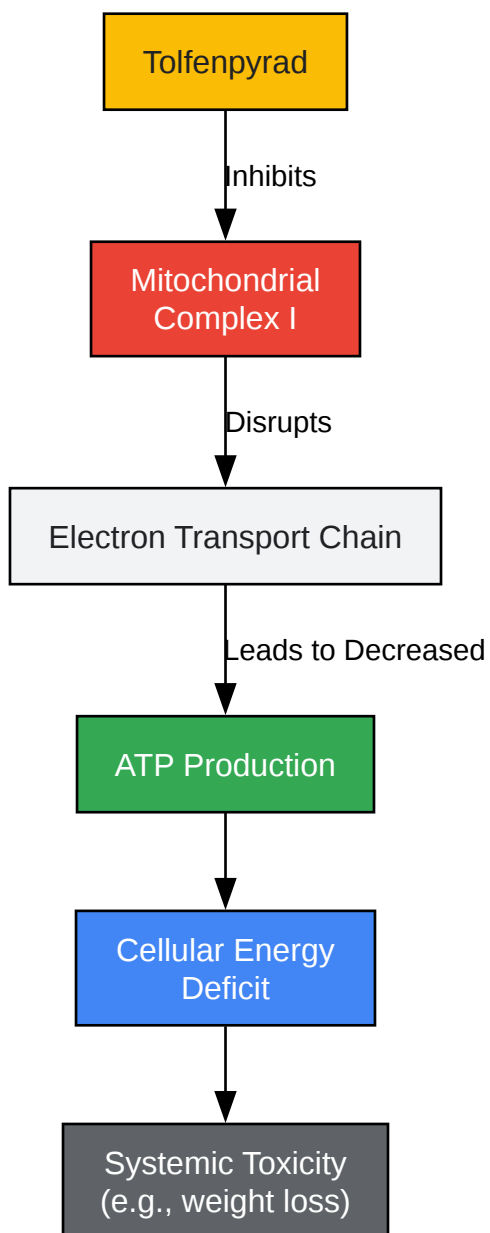
For Researchers, Scientists, and Drug Development Professionals

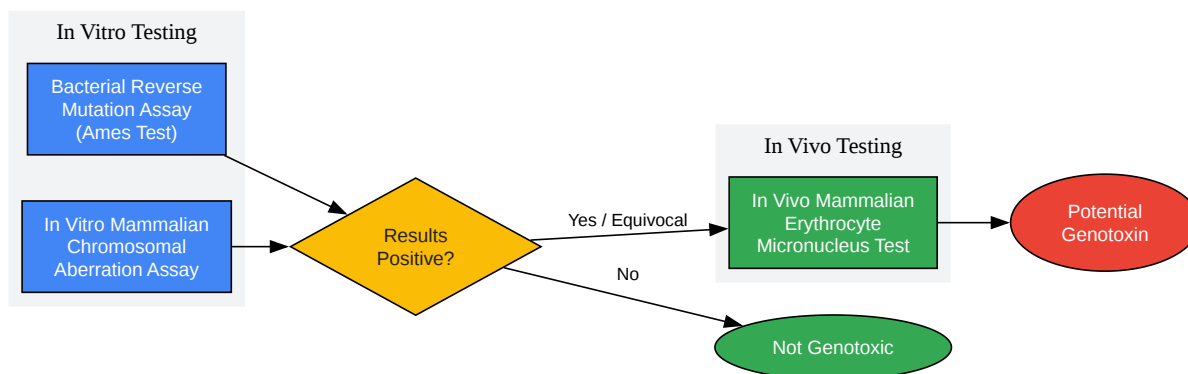
Executive Summary

Tolfenpyrad, a pyrazole insecticide, functions by inhibiting the mitochondrial electron transport chain at complex I.^{[1][2][3]} This mode of action necessitates a thorough evaluation of its potential to induce genetic damage or cancer. Extensive testing, following international guidelines, has been conducted to assess the genotoxicity and carcinogenicity of **Tolfenpyrad**. The collective evidence from a standard battery of genotoxicity assays indicates that **Tolfenpyrad** is not genotoxic. Furthermore, long-term carcinogenicity bioassays in rodents have shown no evidence of carcinogenic potential. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have classified **Tolfenpyrad** as "not likely to be carcinogenic to humans."^{[1][3][4]} This guide provides a detailed overview of the key studies, their methodologies, and results.

Mechanism of Action: Mitochondrial Inhibition

Tolfenpyrad's primary mode of action is the inhibition of NADH-ubiquinone oxidoreductase, also known as Complex I, within the mitochondrial respiratory chain.^{[1][5]} This disruption blocks the electron transport process, leading to a failure in ATP synthesis and subsequent cellular energy deficit. This mechanism is the basis for its insecticidal activity and is also the focal point for toxicological assessment.





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